Lipophilicity and Ionization: LogP and pKa Comparison with 4-Aminopyridine
N-benzylpyridin-4-amine exhibits significantly enhanced lipophilicity compared to its parent amine, 4-aminopyridine, a critical factor for membrane permeability and target engagement in drug discovery. The calculated LogP (XLogP3-AA) for N-benzylpyridin-4-amine is 2.3 [1], while the experimental LogP for 4-aminopyridine is approximately 0.48 [2]. This nearly two-unit increase in LogP corresponds to a >100-fold increase in octanol-water partition coefficient, indicating superior potential for crossing biological membranes. Furthermore, the predicted pKa for N-benzylpyridin-4-amine is 8.23 ± 0.26 , whereas 4-aminopyridine has a pKa of 9.11 [3]. The lower pKa suggests that N-benzylpyridin-4-amine is less basic and may exhibit altered ionization behavior at physiological pH, potentially influencing its pharmacokinetic profile.
| Evidence Dimension | Lipophilicity and basicity |
|---|---|
| Target Compound Data | LogP (XLogP3-AA): 2.3; pKa (predicted): 8.23 ± 0.26 |
| Comparator Or Baseline | 4-aminopyridine: LogP (experimental) ~0.48; pKa: 9.11 |
| Quantified Difference | LogP difference: ~1.82 (approx. 66-fold increase in partition coefficient); pKa difference: 0.88 units |
| Conditions | LogP: computed by XLogP3 3.0 (PubChem) and experimental (4-aminopyridine); pKa: predicted (ChemicalBook) and experimental (4-aminopyridine) |
Why This Matters
This lipophilicity differential directly impacts compound selection for assays requiring membrane permeability or blood-brain barrier penetration, making N-benzylpyridin-4-amine a more suitable candidate for CNS-targeted or cell-based studies compared to 4-aminopyridine.
- [1] PubChem. N-benzylpyridin-4-amine. Computed Descriptors: XLogP3-AA. Retrieved April 2026. View Source
- [2] DrugBank. 4-Aminopyridine. LogP. Retrieved April 2026. View Source
- [3] PubChem. 4-Aminopyridine. pKa. Retrieved April 2026. View Source
